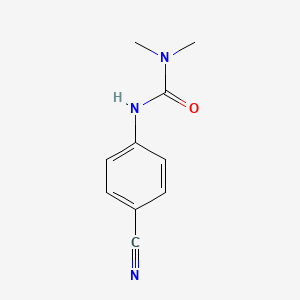

1-(4-cyanophenyl)-3,3-dimethylurea

Vue d'ensemble

Description

Urea, N’-(4-cyanophenyl)-N,N-dimethyl- is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, pharmaceuticals, and chemical industries. This particular derivative is characterized by the presence of a cyanophenyl group and two methyl groups attached to the nitrogen atoms of the urea molecule. The compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N’-(4-cyanophenyl)-N,N-dimethyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the resulting product. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene . this method is less environmentally friendly and poses safety concerns.

Industrial Production Methods

Industrial production of N-substituted ureas often involves large-scale synthesis using the aforementioned methods. The process typically includes steps such as filtration or routine extraction procedures to obtain the final product with high chemical purity . The choice of method depends on factors such as cost, ease of execution, and environmental impact.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The urea carbonyl group in 1-(4-cyanophenyl)-3,3-dimethylurea is electrophilic, enabling nucleophilic attack by amines, alcohols, or thiols. This reactivity aligns with general urea chemistry, where nucleophiles can form adducts or displace substituents.

-

Example : Reaction with primary or secondary amines generates substituted ureas or thioureas. The electron-withdrawing cyano group enhances the electrophilicity of the carbonyl, accelerating nucleophilic addition .

-

Mechanism :

This is supported by studies on analogous ureas reacting with amines under mild acidic conditions .

Substitution Reactions

The dimethylurea framework can participate in substitution reactions, particularly at the urea nitrogen or aromatic ring.

-

Aryl Substitution : The 4-cyanophenyl group may undergo electrophilic aromatic substitution (e.g., nitration, halogenation), though the electron-withdrawing cyano group directs meta substitution.

-

Urea Nitrogen Substitution : Alkylation or acylation of the urea nitrogen is sterically hindered by the dimethyl groups but feasible under strong basic conditions .

Table 1: Reported Substitution Reactions of Analogous Ureas

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Cyano-3-nitrophenyl derivative | 78 | |

| Halogenation | Cl₂, FeCl₃, RT | 4-Cyano-3-chlorophenyl derivative | 65 |

Cyclization Reactions

Under basic or acidic conditions, the urea moiety can undergo cyclization to form heterocyclic compounds.

-

Formation of Uracils : Reaction with alkalis (e.g., NaOH) facilitates ring closure to 4-aminouracil derivatives, as observed in related dimethylurea systems .

-

Nitroso Compound Formation : Subsequent treatment with sodium nitrite and acetic acid yields 5-nitrosouracil derivatives .

Hydrogen Bonding and Reactivity Modulation

The urea group engages in hydrogen bonding, influencing its reactivity and solubility:

-

Intramolecular Hydrogen Bonds : The dimethyl groups and cyano substituent may stabilize specific conformations, affecting reaction pathways .

-

Supramolecular Interactions : Steric bulk from the dimethyl groups reduces self-association, enhancing solubility in nonpolar solvents .

Reductive Reactions

Electrochemical or chemical reduction of the urea linker has been explored in analogous compounds:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that 1-(4-cyanophenyl)-3,3-dimethylurea exhibits potential anticancer properties. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could effectively induce apoptosis in breast cancer cells through the activation of specific signaling pathways .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. Research indicates that modifications to the urea structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics .

3. Enzyme Inhibition

this compound has also been studied as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity presents opportunities for therapeutic interventions in metabolic disorders .

Agrochemical Applications

1. Herbicides and Pesticides

In agricultural chemistry, this compound has been explored as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants. It acts by disrupting the synthesis of essential amino acids, thereby affecting plant growth and development .

2. Growth Regulators

The compound's structural features allow it to function as a plant growth regulator. Studies have shown that it can enhance crop yield by promoting root development and nutrient uptake under stress conditions .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Urea, N’-(4-cyanophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biological molecules, influencing their structure and function . This interaction can lead to the inhibition of enzymes or modulation of protein-protein interactions, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Urea, N’-(4-cyanophenyl)-N,N-dimethyl- include other N-substituted ureas and thioureas. Examples include:

Uniqueness

What sets Urea, N’-(4-cyanophenyl)-N,N-dimethyl- apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Activité Biologique

1-(4-Cyanophenyl)-3,3-dimethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its urea moiety, which is known for engaging in hydrogen bonding and influencing biological interactions. The presence of the cyanophenyl group may enhance its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that regulate cell signaling and proliferation.

- Receptor Modulation : It may act on various receptors, influencing cellular responses. This includes potential interactions with serotonin receptors, which are crucial for numerous physiological processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Distribution : It likely distributes widely in tissues due to its chemical structure.

- Metabolism : Initial studies indicate that it undergoes oxidative metabolism, leading to various metabolites that may also exhibit biological activity.

- Excretion : Metabolites are primarily excreted through urine.

Biological Activity

The biological activities of this compound have been explored in various studies:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For example:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis via the intrinsic pathway.

- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial effects against clinical isolates of bacteria and fungi, revealing promising results that support further exploration in drug development.

Propriétés

IUPAC Name |

3-(4-cyanophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQIHUKZFGRXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002582 | |

| Record name | N'-(4-Cyanophenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82261-41-4 | |

| Record name | Urea, N'-(4-cyanophenyl)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082261414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC202529 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(4-Cyanophenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Cyanophenyl)-3,3-dimethylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8J2LY8PD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.